molecular formula C3H7Cl2N B13240953 Ethanamine, 2,2-dichloro-N-methyl- CAS No. 16521-25-8

Ethanamine, 2,2-dichloro-N-methyl-

Cat. No.: B13240953
CAS No.: 16521-25-8
M. Wt: 128.00 g/mol
InChI Key: GXMBXAFPYICUDZ-UHFFFAOYSA-N
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Description

Ethanamine, 2,2-dichloro-N-methyl- is a chemical compound with the molecular formula C3H7Cl2N. It is an organic compound that belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, 2,2-dichloro-N-methyl- can be synthesized through several methods. One common method involves the reaction of methylamine with 1,1-dichloroethane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of ethanamine, 2,2-dichloro-N-methyl- often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2-dichloro-N-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction can lead to the formation of ethanamine derivatives with fewer chlorine atoms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or other strong bases, typically under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include ethanamine derivatives where chlorine atoms are replaced by other functional groups.

    Oxidation: Products include various oxidized forms of ethanamine.

    Reduction: Products include partially or fully dechlorinated ethanamine derivatives.

Scientific Research Applications

Ethanamine, 2,2-dichloro-N-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethanamine, 2,2-dichloro-N-methyl- involves its interaction with various molecular targets. The compound can act as an alkylating agent, where it transfers alkyl groups to nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This can lead to modifications in the structure and function of these molecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, 2-chloro-N,N-dimethyl-: Similar structure but with only one chlorine atom.

    Ethanamine, N-methyl-: Lacks chlorine atoms, making it less reactive.

    Ethanamine, 2,2-dimethoxy-N-methyl-: Contains methoxy groups instead of chlorine atoms.

Uniqueness

Ethanamine, 2,2-dichloro-N-methyl- is unique due to its two chlorine atoms, which confer higher reactivity and versatility in chemical reactions compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

16521-25-8

Molecular Formula

C3H7Cl2N

Molecular Weight

128.00 g/mol

IUPAC Name

2,2-dichloro-N-methylethanamine

InChI

InChI=1S/C3H7Cl2N/c1-6-2-3(4)5/h3,6H,2H2,1H3

InChI Key

GXMBXAFPYICUDZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(Cl)Cl

Origin of Product

United States

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